

Cross-Validation of AZD6738 (Ceralasertib) Effects in Diverse Cancer Cell Lines

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Compound of Interest

Compound Name: AZD6538

Cat. No.: B1666227

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A Comparative Guide for Researchers and Drug Development Professionals

Note on Compound Name: The initial topic specified **AZD6538**. However, a comprehensive literature review indicates that AZD6738 (Ceralasertib) is the compound extensively studied for its anti-cancer effects across various cell lines. **AZD6538** is a distinct molecule investigated for neurological conditions. This guide will focus on the wealth of available data for AZD6738, assuming a likely initial misidentification.

AZD6738, also known as Ceralasertib, is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress.[3][4] By inhibiting ATR, AZD6738 disrupts DNA damage repair mechanisms, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways.[3][5] This guide provides a comparative summary of AZD6738's effects across various cancer cell lines, supported by experimental data and detailed protocols.

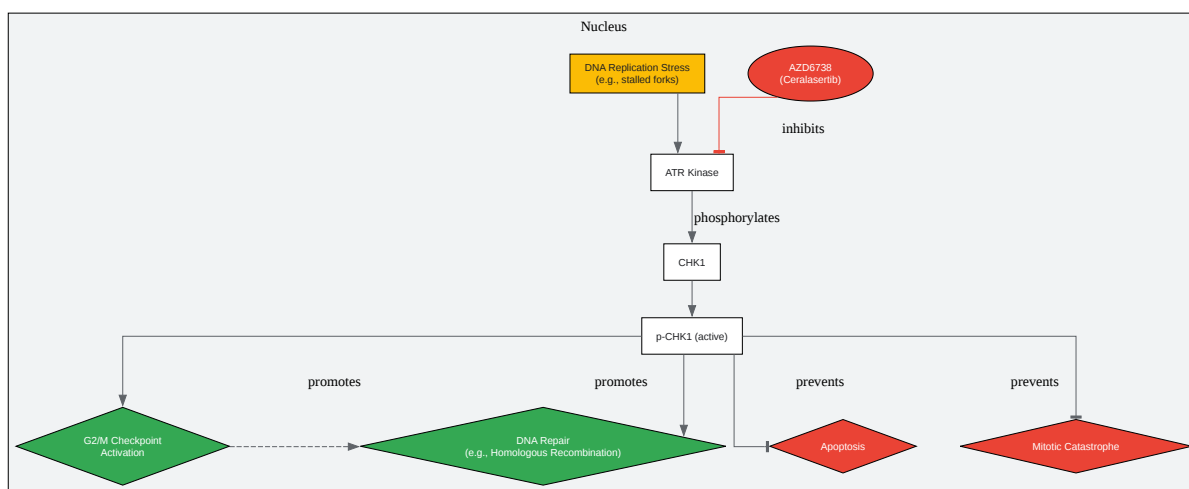
Comparative Efficacy of AZD6738 Monotherapy

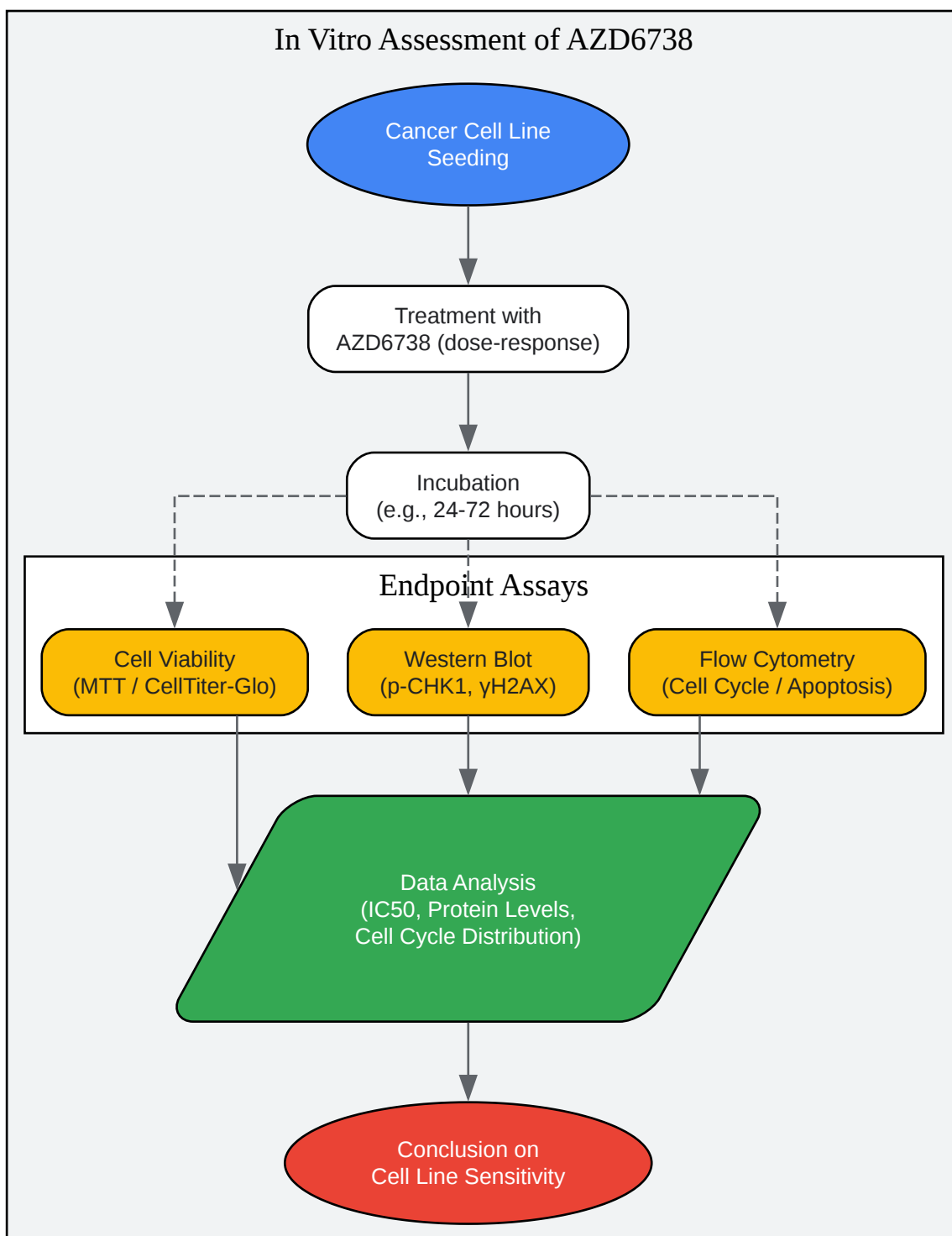
The growth-inhibitory activity of AZD6738 has been evaluated in numerous cancer cell lines, demonstrating a range of sensitivities. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for comparing the compound's efficacy.

Cell Line	Cancer Type	IC50 / GI50 (μM)	Assay Duration	Reference
LoVo	Colorectal Cancer	0.52	72 hours	[6]
HT29	Colorectal Cancer	~1.6 (compared to ZH-12)	Not Specified	[7]
HCT116	Colorectal Cancer	~1.61 (compared to ZH-12)	Not Specified	[7]
NCI-H23	Non-Small Cell Lung Cancer	2.38 (GI50)	48 hours	[8]
H460	Non-Small Cell Lung Cancer	1.05 (GI50)	48 hours	[8]
A549	Non-Small Cell Lung Cancer	~4.74 (compared to ZH-12)	Not Specified	[7]
NCI-H1373	Lung Cancer	5.32	72 hours	[6]
SNU-478	Biliary Tract Cancer	0.46	5 days	[9]
SNU-869	Biliary Tract Cancer	0.44	5 days	[9]
SNU-2670	Biliary Tract Cancer	>10	5 days	[9]
SK-BR-3	Breast Cancer (HER2+)	<1	Not Specified	[10]
BT-474	Breast Cancer (HER2+)	>1	Not Specified	[10]
A375	Melanoma	Concentration-dependent decrease in viability	24 and 48 hours	[11]

Signaling Pathway of AZD6738

AZD6738 primarily targets the ATR kinase, a key regulator of the DNA damage response. The following diagram illustrates the simplified signaling pathway affected by AZD6738.





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